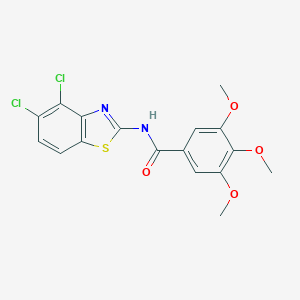![molecular formula C24H18N2O6 B251318 N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide, also known as NBDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. NBDMC belongs to the class of benzodioxole-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. It also inhibits the activity of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and survival. Furthermore, N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. In addition, N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the investigation of its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Furthermore, the elucidation of its mechanism of action and identification of its molecular targets could lead to the development of more specific and effective therapies. Finally, the development of more soluble formulations could improve its bioavailability and facilitate its use in in vivo studies.
Méthodes De Synthèse
The synthesis method of N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 3-methoxyphenylboronic acid, 1-benzofuran-2-carboxylic acid, and 1,3-benzodioxole-5-carboxamide in the presence of a palladium catalyst. The reaction is carried out under controlled conditions of temperature and pressure to yield N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide as a white solid with a high yield and purity. The synthesis of N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and asthma. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells and tissues. In addition, N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
Formule moléculaire |
C24H18N2O6 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
N-[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H18N2O6/c1-29-20-12-16(25-23(27)15-6-9-19-21(11-15)31-13-30-19)7-8-17(20)26-24(28)22-10-14-4-2-3-5-18(14)32-22/h2-12H,13H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
OXBYCTXHTONEEL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)